molecular formula C22H21N3O4S2 B2521714 N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-07-7

N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2521714
CAS No.: 877655-07-7
M. Wt: 455.55
InChI Key: CSZPPIHHMCYXSP-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core. This bicyclic scaffold is partially saturated (3,4,6,7-tetrahydro), imparting conformational flexibility compared to fully aromatic systems. The molecule is substituted at two key positions:

  • Position 2 of the pyrimidine ring bears a thioether-linked acetamide group, with the acetamide nitrogen attached to a 2-methoxyphenyl moiety.
  • Position 3 of the pyrimidine ring is substituted with a 3-methoxyphenyl group.

The methoxy groups on both aromatic rings likely influence electronic properties (e.g., electron-donating effects) and solubility.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-28-15-7-5-6-14(12-15)25-21(27)20-17(10-11-30-20)24-22(25)31-13-19(26)23-16-8-3-4-9-18(16)29-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZPPIHHMCYXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of methoxy groups and a thioacetamide moiety contributes to its pharmacological profile.

Structural Formula

C20H22N4O3S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Molecular Weight

  • Molecular Weight : 398.48 g/mol

Antifungal Activity

Research indicates that compounds with similar structural features exhibit significant antifungal properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown efficacy against various fungal strains, including Fusarium oxysporum. The presence of methoxy groups in the aromatic rings is believed to enhance this activity.

Case Studies

  • Study on Antifungal Efficacy : A study demonstrated that related thieno[3,2-d]pyrimidine derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 6.25 µg/mL to 12.5 µg/mL against Fusarium oxysporum, suggesting a promising antifungal potential for structurally related compounds .

Anticancer Activity

The compound's structural analogs have also been investigated for their anticancer properties. Compounds containing the benzimidazole pharmacophore are noted for their ability to inhibit topoisomerases and induce apoptosis in cancer cells.

Research Findings

  • Inhibition of Cancer Cell Viability : A study reported that certain derivatives exhibited IC50 values as low as 14.1 μmol/L against breast cancer cell lines, highlighting their potential as anticancer agents .

The proposed mechanisms of action for compounds similar to N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide include:

  • Topoisomerase Inhibition : Compounds have been shown to interfere with DNA replication and transcription by inhibiting topoisomerase enzymes.
  • Apoptosis Induction : Certain derivatives can trigger programmed cell death in cancer cells through various pathways.

Comparative Biological Activity Table

Compound NameActivity TypeMIC/IC50 ValueReference
Thieno Derivative AAntifungal6.25 µg/mL
Thieno Derivative BAnticancer (Breast Cancer)14.1 μmol/L
Benzimidazole Derivative CTopoisomerase Inhibitor14.1 μmol/L

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thieno-pyrimidine core but differ in substituents, saturation, and biological profiles. Below is a detailed comparison based on the evidence provided:

Structural Analogues with Thieno[3,2-d]Pyrimidine Cores

Compound Name / ID Core Structure Substituents Key Differences Physical/Chemical Data Reference
Target Compound 3,4,6,7-Tetrahydrothieno[3,2-d]pyrimidine - 3-(3-Methoxyphenyl)
- 2-(Thioacetamide-N-2-methoxyphenyl)
Partially saturated core Molecular weight: ~470.5 g/mol (estimated)
2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl)-N-(2-methoxyphenyl)acetamide Thieno[2,3-d]pyrimidine (non-saturated) - 3-Ethyl, 5,6-dimethyl
- 2-(Thioacetamide-N-2-methoxyphenyl)
Fully aromatic core; alkyl substituents at positions 3, 5, and 6 MP: Not reported; NMR data available (δ 7.28–2.19 ppm)
2-((3-Butyl-4-oxo-pyrido-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine - 3-Butyl
- 2-(Thioacetamide-N-3-chloro-4-methoxyphenyl)
Additional pyridine ring fused to thieno-pyrimidine; chloro substituent RN: 1242929-33-4; Molecular formula: C₂₃H₂₂ClN₃O₃S₂

Substituent Effects on Physicochemical Properties

  • Methoxy Position : The target compound’s 2-methoxyphenyl group (vs. 3-methoxyphenyl in ) alters steric and electronic environments. For example, in 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide (), the 3-methoxy group results in distinct NMR shifts (δ 7.28–3.75 ppm) compared to other regioisomers .

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